molecular formula C7H3Cl4N B15343984 (2,4-Dichlorophenyl)imidocarbonyl dichloride CAS No. 2666-70-8

(2,4-Dichlorophenyl)imidocarbonyl dichloride

Cat. No.: B15343984
CAS No.: 2666-70-8
M. Wt: 242.9 g/mol
InChI Key: DXSAVHVNRZIEGB-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)imidocarbonyl dichloride is an organic compound with the chemical formula C9H4Cl4N2O. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and an imidocarbonyl group, making it a versatile intermediate in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)imidocarbonyl dichloride typically involves the reaction of 2,4-dichloroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:

2,4-Dichloroaniline+Phosgene(2,4-Dichlorophenyl)imidocarbonyl dichloride\text{2,4-Dichloroaniline} + \text{Phosgene} \rightarrow \text{this compound} 2,4-Dichloroaniline+Phosgene→(2,4-Dichlorophenyl)imidocarbonyl dichloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to handle the hazardous nature of phosgene. The process involves strict monitoring of temperature and pressure to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)imidocarbonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form (2,4-Dichlorophenyl)urea and hydrochloric acid.

Common Reagents and Conditions

    Amines: Used in substitution reactions to form urea derivatives.

    Water: Used in hydrolysis reactions under acidic or basic conditions.

Major Products

Scientific Research Applications

(2,4-Dichlorophenyl)imidocarbonyl dichloride is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and protein interactions.

    Medicine: Potential use in the development of new therapeutic agents.

    Industry: Used in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)imidocarbonyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)isocyanate
  • (2,4-Dichlorophenyl)carbamate
  • (2,4-Dichlorophenyl)thiourea

Uniqueness

(2,4-Dichlorophenyl)imidocarbonyl dichloride is unique due to its dual functionality, allowing it to participate in both nucleophilic substitution and hydrolysis reactions. This versatility makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

2666-70-8

Molecular Formula

C7H3Cl4N

Molecular Weight

242.9 g/mol

IUPAC Name

1,1-dichloro-N-(2,4-dichlorophenyl)methanimine

InChI

InChI=1S/C7H3Cl4N/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H

InChI Key

DXSAVHVNRZIEGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C(Cl)Cl

Origin of Product

United States

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